molecular formula C13H18N2O4 B2363853 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate CAS No. 2369666-35-1

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate

Cat. No.: B2363853
CAS No.: 2369666-35-1
M. Wt: 266.297
InChI Key: JHSHNVWLBXWOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate has several scientific research applications, including:

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves the reaction of methyl 2-amino-5-nitrobenzoate with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSHNVWLBXWOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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